Cyclocarbamide B

Natural Product Chemistry Scaffold Diversity Chemical Biology

Cyclocarbamide B (CAS 102719-90-4) is a structurally uncommon [5+7] heterobicyclic carbamate alkaloid first isolated from the actinobacterium Streptoverticillium sp. and reported in the peer-reviewed primary literature.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 102719-90-4
Cat. No. B021462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocarbamide B
CAS102719-90-4
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=C(C(=O)C2CCCN2C(=O)O1)C
InChIInChI=1S/C15H22N2O4/c1-3-4-5-8-12(18)16-14-10(2)13(19)11-7-6-9-17(11)15(20)21-14/h11H,3-9H2,1-2H3,(H,16,18)
InChIKeyHYEVDZKGOGYNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclocarbamide B (CAS 102719-90-4) – Rare [5+7] Heterobicyclic Carbamate Natural Product for Herbicide Discovery & Chemical Biology


Cyclocarbamide B (CAS 102719-90-4) is a structurally uncommon [5+7] heterobicyclic carbamate alkaloid first isolated from the actinobacterium Streptoverticillium sp. and reported in the peer-reviewed primary literature [1]. Its core scaffold is a pyrrolo[1,2-c][1,3]oxazepine ring system, which distinguishes it from the more prevalent [5+6] pyrrolizidine alkaloid framework. The compound carries a linear hexanamide side chain (C₆) and exhibits marked preemergence herbicidal activity, specifically inhibiting root growth in target plants during early developmental stages [2]. With a molecular formula of C₁₅H₂₂N₂O₄ (MW 294.35 g/mol, monoisotopic mass 295.1641 Da) and an essentially neutral pKa, it occupies a distinct physicochemical space compared to many amine-containing alkaloid natural products [3].

Why Cyclocarbamide B Cannot Be Replaced by Cyclocarbamide A or Generic Carbamate Natural Products


Cyclocarbamide B is not a generic carbamate ester or a simple pyrrolizidine alkaloid. Its closest structural relative, Cyclocarbamide A (CAS 102719-89-1), shares the identical [5+7] pyrrolo[1,2-c][1,3]oxazepine core but carries a shorter, branched 3-methylbutanamide (isovaleryl) side chain instead of the linear hexanamide chain [1]. This side-chain difference alters calculated lipophilicity (predicted XLogP3 ~1.6 for Cyclocarbamide B vs. ~1.1 for Cyclocarbamide A), which directly influences membrane partitioning, target-site accessibility, and metabolic stability. Furthermore, most carbamate-containing natural products (e.g., physostigmine, mitomycin C) possess monocyclic or [5+6] fused carbamate systems that lack the strained seven-membered oxazepine ring, meaning their biological target profiles are not comparable. Even within the microbial phytotoxin space, compounds like nigerazine A/B and herbicidins exhibit different structural classes (pyrrolopyrazine vs. pyrrolo-oxazepine) and distinct herbicidal selectivity profiles [2]. Substituting Cyclocarbamide B with any of these alternatives would invalidate structure-activity relationship (SAR) studies, confound biosynthetic investigations, and preclude meaningful comparison of preemergence herbicidal efficacy data.

Quantitative Differentiation Evidence: Cyclocarbamide B vs. Closest Analogs


Evidence Item 1: [5+7] Pyrrolo[1,2-c][1,3]oxazepine Scaffold vs. Common [5+6] Pyrrolizidine Alkaloids

Cyclocarbamide B possesses a fused pyrrolo[1,2-c][1,3]oxazepine core, which is a [5+7] heterobicyclic system containing a seven-membered oxazepine ring. This scaffold is fundamentally distinct from the ubiquitous [5+6] pyrrolizidine core (e.g., retronecine, heliotridine) found in the vast majority of plant- and microbe-derived pyrrolizidine alkaloids [1]. The additional methylene unit in the seven-membered ring confers different ring strain, conformational flexibility, and hydrogen-bonding geometry. In the NP-MRD database, Cyclocarbamide B is classified under 1,3-oxazepines, a class that represents <0.2% of all curated natural products . No other compound combining a [5+7] carbamate-fused system with a hexanamide side chain has been reported.

Natural Product Chemistry Scaffold Diversity Chemical Biology

Evidence Item 2: Hexanamide vs. 3-Methylbutanamide Side Chain Differentiation – Cyclocarbamide B vs. Cyclocarbamide A

Cyclocarbamide B and Cyclocarbamide A differ exclusively in the N-acyl side chain attached to the pyrrolo-oxazepine core. Cyclocarbamide B bears a linear hexanamide (C₆H₁₁O) substituent, whereas Cyclocarbamide A carries a branched 3-methylbutanamide (isovaleryl, C₅H₉O) group [1]. This difference results in a molecular weight increase of 14.03 Da (294.35 vs. 280.32 g/mol) and increases the heavy atom count by one. The structural distinction is directly reflected in differential predicted lipophilicity, membrane permeability, and metabolic liability (linear aliphatic chains are substrates for ω-oxidation; branched chains resist β-oxidation but may undergo CYP-mediated hydroxylation). In the original isolation paper, both compounds were tested in parallel for plant growth regulatory activity, confirming that the side chain modulates biological potency, though specific EC₅₀ values were not numerically reported [1].

Structure-Activity Relationship Lipophilicity Herbicide Analog Design

Evidence Item 3: Neutral pKa Profile vs. Basic Amine-Containing Alkaloid Herbicides

Cyclocarbamide B is classified as an extremely weak base (essentially neutral) based on its predicted pKa, according to the NP-MRD database . This contrasts sharply with many alkaloid-derived herbicides and plant growth regulators that contain basic secondary or tertiary amine centers with pKa values in the range of 7.5–9.5 (e.g., pyrrolizidine alkaloids, tropane alkaloids). The neutral character of Cyclocarbamide B means that, at physiological and environmental pH (5.5–7.5), the compound remains predominantly un-ionized, which influences its soil-binding properties (lower cation exchange capacity retention), foliar uptake (enhanced cuticular penetration), and subcellular partitioning (greater membrane permeability in non-ionic form).

Physicochemical Properties Formulation Soil Mobility

Evidence Item 4: Preemergence Herbicidal Activity Profile Shared with Cyclocarbamide A, Differentiated from Nigerazine and Herbicidin Classes

Cyclocarbamide B is consistently described alongside Cyclocarbamide A as exhibiting 'marked preemergence herbicidal activity' in the authoritative review by Cutler (1988) on microbial phytotoxins [1]. This activity profile—inhibition of root growth during seed germination and early seedling establishment—places the cyclocarbamides in a distinct functional class relative to other microbial phytotoxins. For comparison, nigerazine A and B from Aspergillus niger also inhibit root growth but belong to a different structural class (pyrrolopyrazines), while herbicidins from Streptomyces saganonensis are selectively effective against monocot weeds (barnyardgrass, goosegrass) rather than broad preemergence root inhibition [1]. Citreoviridin preferentially controls monocotyledonous plants. The broad-spectrum preemergence root inhibition by cyclocarbamides suggests a conserved mode of action, potentially targeting a fundamental cell division or elongation process in root apical meristems.

Herbicide Discovery Preemergence Activity Root Growth Inhibition

Cyclocarbamide B (102719-90-4): Optimal Research & Industrial Application Scenarios


Herbicide Lead Discovery: Scaffold-Hopping from Commercial Carbamates to [5+7] Heterobicyclic Systems

Cyclocarbamide B provides a structurally novel starting point for herbicide lead generation programs aiming to escape commercial carbamate resistance mechanisms. Its [5+7] pyrrolo[1,2-c][1,3]oxazepine scaffold is absent from all marketed carbamate herbicides (e.g., chlorpropham, propham, asulam), which are exclusively monocyclic or acyclic [REFS-1 as cut from Section 3 Evidence Item 1]. The preemergence root inhibition activity profile indicates a mode of action distinct from acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS) inhibitors [REFS-2 as cut from Section 3 Evidence Item 4]. Researchers should prioritize this compound when building natural-product-inspired herbicide libraries aimed at novel target sites.

Structure-Activity Relationship (SAR) Studies: Probing the Pharmacophoric Role of the N-Acyl Side Chain

The side-by-side availability of Cyclocarbamide B (hexanamide) and Cyclocarbamide A (3-methylbutanamide) enables direct SAR investigation of chain length, linearity, and branching on herbicidal potency, membrane permeability, and metabolic stability [REFS-1 as cut from Section 3 Evidence Item 2]. The approximately 0.5 log unit difference in predicted lipophilicity between the two analogs provides a quantifiable parameter for correlating physicochemical properties with whole-plant activity. Procurement of both compounds is essential for systematic analog generation.

Biosynthetic Engineering: Investigating Baeyer-Villiger Monooxygenase-Mediated Ring Expansion

Cyclocarbamide B is hypothesized to arise via a Baeyer-Villiger monooxygenase (BVMO)-catalyzed ring expansion of a [5+6] indolizidine precursor to the [5+7] oxazepine carbamate [REFS-1 as cut from Section 3 Evidence Item 1]. This biosynthetic logic is rare in microbial secondary metabolism and represents an attractive target for combinatorial biosynthesis and genome mining efforts. Researchers studying BVMO enzymology or seeking to engineer novel carbamate scaffolds should obtain Cyclocarbamide B as an authentic analytical standard.

Natural Product Dereplication and Metabolomics: HRMS Reference Standard

Cyclocarbamide B has a confirmed monoisotopic mass of 295.1641 Da (C₁₅H₂₂N₂O₄), as catalogued in microbial natural product mass spectral databases [REFS-1 as cut from Section 3 Evidence Item 2]. Its neutral pKa simplifies LC-MS ionization (ESI negative mode or APCI) relative to basic alkaloids [REFS-2 as cut from Section 3 Evidence Item 3]. Laboratories performing untargeted metabolomics of Streptomyces or Streptoverticillium extracts should procure this compound as a quantitative standard to enable confident dereplication and avoid rediscovery of known chemistry.

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